molecular formula C11H22N2O2S B3102072 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine CAS No. 14143-68-1

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Cat. No.: B3102072
CAS No.: 14143-68-1
M. Wt: 246.37
InChI Key: JGTXZVUGLGMXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine (CAS 14143-68-1) is a chemical compound with the molecular formula C11H22N2O2S and a molecular weight of 246.37 g/mol . This molecule features a piperidine ring, a fundamental heterocyclic amine in pharmaceutical chemistry, linked to a second piperidine ring modified with a methanesulfonyl (mesyl) group . The piperidine scaffold is a ubiquitous structural motif in drug discovery and fine chemical synthesis due to its influence on a compound's physiochemical properties and bioavailability . The specific presence of the methanesulfonyl group is a critical functionalization, often used to modulate molecular properties such as solubility and metabolic stability, or to act as a key synthetic intermediate for further chemical transformations . While direct biological data for this specific compound is limited in the public domain, its structure identifies it as a valuable building block in medicinal chemistry research. Analogs and derivatives containing the 4-(piperidin-1-yl)piperidine subunit are frequently explored in the discovery of bioactive molecules. For instance, research has demonstrated the use of similar piperidine-based structures in the development of potent agonists for targets like the GPR119 receptor for the treatment of diabetes and as core scaffolds in the design of novel inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases . This compound is offered for Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-9-5-11(6-10-13)12-7-3-2-4-8-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXZVUGLGMXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine+Methanesulfonyl ChlorideThis compound+HCl\text{Piperidine} + \text{Methanesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Methanesulfonyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine is its potential as an antimicrobial agent. Research indicates that compounds with similar piperidine structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of essential proteins in the bacteria, disrupting their survival and growth.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis< 1 µM
Derivative APseudomonas aeruginosa2 µM
Derivative BStaphylococcus aureus> 20 µM

This table illustrates the antimicrobial efficacy of various derivatives, highlighting the potential of this compound in combating antibiotic-resistant strains.

Biological Studies

Mechanism of Action

The compound acts primarily by inhibiting specific molecular targets within bacterial cells. For instance, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for lipid transport and cell wall integrity. Disruption of this protein leads to bacterial cell death, making it a promising candidate for new antituberculosis therapies.

Chemical Synthesis

Intermediate in Synthesis

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of other complex molecules. Its unique structure allows for modifications that can enhance the biological activity of derived compounds. Researchers have utilized this compound in synthetic pathways to create novel spirocyclic derivatives with potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Antituberculosis Activity : A notable study synthesized various derivatives and assessed their antituberculosis activity through molecular docking and biological assays. Results indicated that certain modifications could enhance activity against resistant strains, with MIC values lower than traditional antibiotics such as ciprofloxacin.
  • FFA1 Agonist Potential : Beyond its antibacterial properties, research has indicated that this compound may act as an agonist for free fatty acid receptor 1 (FFA1), which plays a role in metabolic regulation. This dual action suggests potential applications in treating metabolic disorders alongside its antimicrobial effects.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptors or ion channels, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar piperidine derivatives, focusing on substituent effects, biological activities, and synthetic routes.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Key Features Biological Activity/Applications References
1-Methanesulfonyl-4-(piperidin-1-yl)piperidine -SO₂CH₃ (position 1), piperidin-1-yl (position 4) High polarity due to sulfonyl group; potential CNS penetration Not explicitly reported; inferred as intermediate or enzyme modulator
1-(Cyclopropylsulfonyl)piperidin-4-ylmethanamine -SO₂-cyclopropyl (position 1), -CH₂NH₂ (position 4) Enhanced metabolic stability from cyclopropyl group; amine for H-bonding Potential CNS-targeting agent (e.g., receptor ligand)
4-(4-Chlorobenzoyl)piperidin-1-yl derivatives -CO-(4-Cl-C₆H₄) (position 4) Electron-withdrawing Cl improves binding to MAGL enzyme; reversible inhibition Monoacylglycerol lipase (MAGL) inhibitors
Methyl 1-(1-methylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate -COOCH₃ (position 4), -SO₂CH₃ (position 1) Ester groups enhance solubility; bifunctional piperidine scaffold Solubility modifier or prodrug candidate
N-(3-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl benzamides -CON(CH₂)₂NCH₃ (position 4), aryl amide Piperazine introduces basicity; amide for target engagement Smoothened (Smo) receptor antagonists

Biological Activity

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine, a compound with significant biological activity, is primarily recognized for its potential therapeutic applications in various fields, including oncology and infectious diseases. The compound's structure consists of a piperidine ring substituted with a methanesulfonyl group, which enhances its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This compound has shown promise as an inhibitor of various enzymes and receptors involved in critical biological pathways.

Target Enzymes and Receptors

  • Cyclin-dependent kinase 2 (CDK2) : Inhibitors of CDK2 are crucial for regulating cell cycle progression, making this compound a candidate for cancer therapy .
  • MmpL3 protein : This target is essential for the survival of Mycobacterium tuberculosis, indicating potential use in developing anti-tuberculosis drugs.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notable findings include:

  • Antiproliferative Activity : The compound exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating moderate potency .
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis through mitochondrial pathways, enhancing its therapeutic potential in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its biological activity. Modifications to the piperidine ring and methanesulfonyl group have yielded derivatives with improved potency and selectivity for their targets.

Modification Effect on Activity IC50 (µM)
Parent CompoundBaseline activityN/A
Methanesulfonyl SubstitutionEnhanced receptor binding13–22
Piperidine Ring AlterationImproved pharmacokinetic properties8–10

Cancer Therapy

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to increased antiproliferative effects, particularly against ovarian cancer cells. For instance, compounds with additional aromatic substitutions showed enhanced binding affinity to CDK2, leading to significant inhibition of cell growth .

Antituberculosis Activity

Another case study focused on the use of this compound as an MmpL3 inhibitor. The study revealed that the compound effectively disrupted the function of MmpL3 in Mycobacterium tuberculosis, resulting in reduced bacterial viability. This suggests that further development could lead to new treatments for tuberculosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a piperidine precursor under controlled conditions. For example, methanesulfonyl chloride is reacted with 4-(piperidin-1-yl)piperidine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted starting materials and byproducts. Intermediate characterization by NMR and LC-MS ensures structural fidelity .
  • Data : Yield optimization (typically 50–70%) depends on stoichiometric ratios and reaction time. Purity >95% is achievable with iterative recrystallization in ethanol/water mixtures .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodology : Conduct stability assays in simulated biological environments (e.g., pH 7.4 buffer at 37°C). Monitor degradation via HPLC or LC-MS over 24–48 hours. Compare half-life (t1/2t_{1/2}) to analogs; sulfonamide groups generally confer resistance to hydrolysis, but piperidine rings may undergo oxidative metabolism in liver microsomes .
  • Data : For similar sulfonyl-piperidine compounds, t1/2t_{1/2} in pH 7.4 buffer ranges from 12–18 hours, while oxidative demethylation in microsomes reduces t1/2t_{1/2} to 2–4 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonyl-piperidine derivatives?

  • Methodology : Discrepancies in receptor binding or cytotoxicity may arise from conformational flexibility. Use molecular docking simulations (e.g., AutoDock Vina) to compare ligand-receptor interactions across conformers. Validate with isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d) .
  • Case Study : For CB1 receptor antagonists like SR141716, conformational analysis (AM1 molecular orbital method) identified Tg and Ts conformers. CoMFA models linked steric/electrostatic fields to KiK_i values, explaining activity variations among analogs .

Q. How can cross-coupling reactions expand the structural diversity of this compound?

  • Methodology : Leverage palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce aryl/amino groups at the piperidine or sulfonyl moiety. Optimize catalyst systems (e.g., Pd(PPh3_3)4_4/Xantphos) in anhydrous DME at 80–100°C .
  • Data : Yields for biaryl-functionalized derivatives range from 40–55% (Suzuki) and 35–50% (Buchwald-Hartwig). Post-reaction purification requires preparative HPLC to isolate enantiomers .

Q. What in vitro assays are optimal for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodology :

  • Permeability : Caco-2 monolayer assays with LC-MS quantification.
  • Metabolic Stability : Incubate with human liver microsomes (HLM); track parent compound depletion.
  • CYP Inhibition : Fluorescence-based assays for CYP3A4/2D6 isoforms.
    • Data Interpretation : Low intrinsic clearance (<15 mL/min/kg) and high permeability (>5 × 106^{-6} cm/s) suggest oral bioavailability. CYP inhibition IC50_{50} >10 µM indicates low drug-drug interaction risk .

Methodological Guidance for Data Analysis

Q. How to interpret conflicting cytotoxicity results in cell-based assays?

  • Troubleshooting :

  • Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to distinguish tissue-specific effects.
  • Assay Interference : Confirm sulfonyl groups do not quench resazurin (alamarBlue) fluorescence in viability assays. Use orthogonal methods (e.g., ATP luminescence) .
    • Statistical Approach : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values. Report 95% confidence intervals to assess significance .

Q. What computational tools predict the compound’s interaction with off-target receptors?

  • Workflow :

Pharmacophore Modeling : Use Schrödinger Phase to align with known ligands (e.g., serotonin 5-HT2A_{2A} antagonists).

Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in Desmond.

QSAR : Build partial least squares (PLS) models with VolSurf+ descriptors to correlate structural features with off-target affinities .

Tables for Key Data

Table 1 : Stability of this compound Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (t1/2t_{1/2})Reference
pH 7.4 buffer, 37°CHydrolysis12–18 h
Human liver microsomesOxidative demethylation2–4 h

Table 2 : Cross-Coupling Reaction Yields for Derivatives

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_340–55
Buchwald-HartwigPd2_2(dba)3_3, Xantphos35–50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonyl-4-(piperidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.